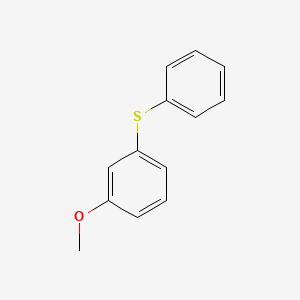

1-Methoxy-3-phenylsulfanyl-benzene

Description

Structural Context within Aromatic Thioethers and Methoxybenzenes

1-Methoxy-3-phenylsulfanyl-benzene, also known as 3-methoxyphenyl (B12655295) phenyl sulfide (B99878), is an organic compound that incorporates key features from two significant classes of aromatic compounds: methoxybenzenes and aromatic thioethers. wikipedia.org Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a phenylsulfanyl group (-S-C₆H₅) at the 1 and 3 positions, respectively.

Methoxybenzenes, or anisoles, are characterized by a methoxy group attached to a benzene ring. This group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. foodb.ca Aromatic thioethers, or aryl sulfides, contain a sulfur atom bonded to at least one aryl group. wikipedia.orgchemeurope.com The sulfur atom's lone pairs can participate in resonance, and the C-S bond is a crucial linkage in numerous biologically active molecules and functional materials. taylorandfrancis.com The presence of both a methoxy and a phenylsulfanyl group on the same aromatic core in 1-Methoxy-3-phenylsulfanyl-benzene creates a molecule with a unique electronic profile and reactivity pattern, influenced by the interplay of these two distinct functional groups.

Historical Perspectives and Emerging Research Directions in Organosulfur Chemistry

Organosulfur chemistry has a rich history, with organosulfur compounds playing vital roles in both nature and industry. nih.govresearchgate.net From the foul-smelling thiols used as odorants in natural gas to life-saving antibiotics like penicillin, the impact of sulfur-containing molecules is vast. taylorandfrancis.com Historically, the synthesis of compounds like aromatic thioethers often required harsh conditions. wikipedia.org

Contemporary research in organosulfur chemistry is focused on several key areas. There is a significant drive towards developing milder, more efficient, and sustainable synthetic methods for creating C-S bonds. acsgcipr.org This includes the advancement of metal-catalyzed cross-coupling reactions that operate under benign conditions. Furthermore, the unique electronic and biological properties of organosulfur compounds make them attractive targets for drug discovery and materials science. frontiersin.orgutsa.edu Researchers are exploring their potential as antioxidants, anticancer agents, and components in electronic materials. frontiersin.orgutsa.edu The oxidation of thioethers to sulfoxides and sulfones is another area of intense study, as these oxidized forms are often key pharmacophores in medicinal chemistry. nih.govrsc.org

Rationale for Comprehensive Investigation of 1-Methoxy-3-phenylsulfanyl-benzene

A detailed investigation into 1-Methoxy-3-phenylsulfanyl-benzene is warranted due to its status as a representative yet specific example of a multifunctional aromatic thioether. Its structure serves as a valuable model for studying the mutual electronic influence of an electron-donating methoxy group and a polarizable sulfur linkage on an aromatic system. Understanding its synthesis provides insight into modern C-S bond-forming strategies. acsgcipr.org Analyzing its reactivity, such as oxidation at the sulfur atom, cleavage of the ether bond, and electrophilic substitution on the rings, offers a deeper understanding of the chemoselectivity in complex organic molecules. This compound serves as a potential building block for synthesizing more complex sulfoxides and sulfones, which are prominent in medicinal chemistry and materials science. taylorandfrancis.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILHOCDBZCXLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184748 | |

| Record name | Benzene, 1-methoxy-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30723-54-7 | |

| Record name | Benzene, 1-methoxy-3-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030723547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Methoxy 3 Phenylsulfanyl Benzene and Its Structural Analogues

Established Synthetic Pathways to Aryl Sulfides

Traditional methods for the synthesis of aryl sulfides have laid the groundwork for many of the advanced techniques used today. These established pathways often involve nucleophilic substitution or copper-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl sulfides, where a nucleophilic sulfur species displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the context of 1-Methoxy-3-phenylsulfanyl-benzene, this would involve the reaction of a 3-methoxy-substituted benzene (B151609) derivative bearing a suitable leaving group with a phenylsulfanyl nucleophile. The methoxy (B1213986) group, being electron-donating, does not activate the ring towards traditional SNAr, making this a less common approach for this specific compound without further activation.

The Ullmann condensation, a classic copper-catalyzed reaction, has been a long-standing method for the formation of aryl-heteroatom bonds, including the C-S bond in aryl sulfides. acs.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures. acs.orgbyjus.com The synthesis of 1-Methoxy-3-phenylsulfanyl-benzene via this method would entail the reaction of 1-halo-3-methoxybenzene with thiophenol. Modern variations of the Ullmann reaction have been developed to proceed under milder conditions with improved yields. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Iodo-3-methoxybenzene | Thiophenol | CuI | DMF | 120 | Good | rsc.org |

| 1-Bromo-3-methoxybenzene | Thiophenol | Cu(I) | Various | 100-150 | Moderate to Good | researchgate.net |

More contemporary methods for C-S bond formation often utilize palladium catalysis, most notably the Buchwald-Hartwig amination protocol, which has been successfully adapted for the coupling of thiols with aryl halides. orgsyn.orgorganic-chemistry.orglibretexts.org These reactions generally offer higher yields, broader substrate scope, and milder reaction conditions compared to the traditional Ullmann condensation. organic-chemistry.orgresearchgate.net The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these palladium-catalyzed couplings. researchgate.net

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-3-methoxybenzene | Thiophenol | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100 | High | researchgate.net |

| 1-Chloro-3-methoxybenzene | Thiophenol | Pd2(dba)3 | Josiphos | NaOtBu | Toluene | 110 | Good | researchgate.net |

Advanced and Novel Synthetic Routes

The quest for more efficient, selective, and environmentally benign synthetic methods has led to the development of novel strategies for the preparation of aryl sulfides. These include the use of highly reactive organometallic species and innovative coupling techniques.

Organolithium reagents offer a powerful tool for the formation of carbon-sulfur bonds. One common strategy involves the lithiation of an aromatic ring, followed by quenching with a sulfur electrophile. For the synthesis of 1-Methoxy-3-phenylsulfanyl-benzene, this could involve the directed ortho-metalation of 1,3-dimethoxybenzene (B93181), followed by reaction with diphenyl disulfide. However, studies have shown that the lithiation of 1,3-dimethoxybenzene with n-butyllithium can be complex, with the position of lithiation being influenced by steric factors and reaction conditions. ias.ac.incore.ac.uk An alternative approach is the lithium-halogen exchange of a dihalo-methoxybenzene derivative, followed by reaction with a sulfur electrophile.

Oxidative coupling reactions provide an alternative pathway to C-S bond formation, often proceeding through radical or cationic intermediates. organic-chemistry.org The direct oxidative coupling of phenols with thiols can lead to the formation of hydroxyphenyl sulfides, which can then be further modified. The oxidation of thioethers, such as 1-Methoxy-3-phenylsulfanyl-benzene, to the corresponding sulfoxides and sulfones is a common transformation, often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com

Electrosynthesis has emerged as a green and powerful tool in organic synthesis, offering an alternative to traditional chemical oxidants and reductants. acs.org Electrochemical methods can be employed for the synthesis of aryl sulfides through the anodic oxidation of thiols to generate electrophilic sulfur species that can then react with electron-rich arenes. acs.org This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. While specific examples for 1-Methoxy-3-phenylsulfanyl-benzene are not abundant, the general methodology holds promise for its synthesis.

The phenylsulfanyl moiety can be incorporated into more complex unsaturated systems like dienes and propynes, which serve as versatile building blocks in organic synthesis. The synthesis of phenylsulfanyl-containing dienes can be achieved through various methods, including the elimination reactions of functionalized thioacetals.

Allenes bearing a phenylsulfanyl group are also valuable synthetic intermediates. acs.orgacs.orgresearchgate.net These can be prepared through various routes, including the reaction of propargylic alcohols or their derivatives.

Propargylic sulfides, such as phenyl propargyl sulfide (B99878), are readily synthesized and serve as precursors to a variety of other compounds. nih.govsigmaaldrich.comnih.gov They can be prepared by the reaction of a propargyl halide with a thiolate. These propargyl sulfides can then undergo further transformations to introduce additional functionality.

Mechanistic Insights into 1-Methoxy-3-phenylsulfanyl-benzene Formation

The formation of the C–S bond in diaryl thioethers like 1-methoxy-3-phenylsulfanyl-benzene can be achieved through several mechanistic pathways, primarily involving transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The specific mechanism is highly dependent on the chosen reagents, catalysts, and reaction conditions.

Investigation of Reaction Intermediates

Understanding the reaction intermediates is crucial for optimizing the synthesis of diaryl thioethers. In transition-metal-catalyzed reactions, particularly those employing copper, the mechanism has been a subject of extensive study. For copper(I)-catalyzed C-S cross-coupling reactions, in situ electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying key intermediates. nih.gov Studies on the reaction of thiophenol with aryl halides have detected species such as [Cu(SPh)₂]⁻, [Cu(SPh)I]⁻, and K[Cu(SPh)₂(Ph)]⁺, suggesting their role in the catalytic cycle. nih.gov

Similarly, in copper-catalyzed C-N coupling reactions, which share mechanistic similarities with C-S coupling, aryl-copper(III)-halide intermediates have been observed through in situ spectroscopic studies, providing evidence for an oxidative addition/reductive elimination pathway. researchgate.net Some proposed mechanisms for the Ullmann reaction, a classical copper-catalyzed method, involve the formation of a Cu(III) intermediate through oxidative addition, followed by reductive elimination to form the final product. wikipedia.orgresearchgate.net

In photocatalytic syntheses, which represent a milder approach, the reaction often proceeds through radical intermediates. For instance, a visible-light-promoted C–S cross-coupling can be initiated by the formation of an electron donor–acceptor complex between a thiolate anion and an aryl halide. beilstein-journals.org Irradiation of this complex triggers an electron transfer, generating a thiyl radical and an aryl radical, which then combine to form the diaryl sulfide. beilstein-journals.org Another photocatalytic approach involves the generation of an aryl radical from an aryl diazonium salt, which then reacts with a thiol anion. beilstein-journals.org

The table below summarizes some of the key intermediates identified or proposed in different synthetic routes for diaryl thioethers.

| Synthetic Method | Proposed/Observed Intermediates |

| Copper(I)-Catalyzed C-S Cross-Coupling | [Cu(SPh)₂]⁻, [Cu(SPh)I]⁻, K[Cu(SPh)₂(Ph)]⁺ nih.gov |

| Copper-Catalyzed Ullmann Reaction | Cu(III) intermediates wikipedia.orgresearchgate.net |

| Photocatalytic C-S Cross-Coupling | Thiyl and aryl radicals, sulfide radical anions beilstein-journals.org |

| SNAr Reaction | Meisenheimer complex acsgcipr.org |

Influence of Reagents and Catalytic Systems

The choice of reagents and the catalytic system profoundly influences the efficiency and scope of diaryl thioether synthesis. Both copper and palladium-based catalysts are widely used, each with distinct advantages and mechanistic nuances.

Copper-based systems , often used in Ullmann-type reactions, have seen significant advancements from stoichiometric copper powder to soluble catalytic systems supported by ligands. wikipedia.org The choice of ligand is critical; for instance, ligands like ethyl 2-oxocyclohexanecarboxylate have proven effective in the copper-catalyzed coupling of N/O/S nucleophiles. acs.org For challenging substrates, oxalic diamide (B1670390) ligands have been identified to promote copper-catalyzed coupling reactions at low catalyst loadings. rsc.org The base also plays a crucial role, with inorganic bases like cesium carbonate often being effective. acs.org

Palladium-based catalysts offer a powerful alternative, often with higher turnover numbers. acs.org The development of sterically demanding and electron-rich phosphine ligands, such as CyPF-tBu, has enabled the efficient thioetherification of aryl bromides and iodides with a broad substrate scope and high functional group tolerance. acs.orgnih.gov The σ-donating character of these ligands enhances the nucleophilicity of the Pd(0) center, facilitating the oxidative addition step, while their steric bulk promotes the final reductive elimination. nih.govacs.org Ligand-free palladium systems, such as Pd(OAc)₂, have also been shown to be highly efficient for the direct arylation of certain heterocycles, offering an economically and environmentally attractive option. nih.gov

Recent innovations include photochemical organocatalytic protocols that avoid the use of metals altogether. nih.govsigmaaldrich.com In one such system, an indole (B1671886) thiolate organocatalyst, upon excitation with light, activates aryl chlorides via single-electron transfer to form an aryl radical. nih.govsigmaaldrich.com This radical is then trapped by a sulfur source like tetramethylthiourea, leading to the thioether product. nih.govsigmaaldrich.com

The following table provides an overview of different catalytic systems and their key features for the synthesis of aryl thioethers.

| Catalytic System | Key Features |

| Copper/Ligand | Effective for Ullmann-type reactions; ligand choice is crucial for efficiency and substrate scope. wikipedia.orgacs.org |

| Palladium/Phosphine Ligand | High turnover numbers, broad functional group tolerance, effective for aryl bromides and iodides. acs.orgnih.gov |

| Ligand-Free Palladium | Economical and environmentally attractive for specific substrates. nih.gov |

| Photocatalytic Organocatalyst | Metal-free, mild conditions, utilizes light to initiate the reaction. nih.govsigmaaldrich.com |

Green Chemistry Approaches in 1-Methoxy-3-phenylsulfanyl-benzene Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for the synthesis of 1-methoxy-3-phenylsulfanyl-benzene and its analogues. These approaches focus on using safer reagents, milder reaction conditions, and minimizing waste.

Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of reaction conditions that are less hazardous to human health and the environment. This includes moving away from high temperatures and harsh reagents.

Solvent-free reactions represent an ideal green approach, as they eliminate the environmental impact and cost associated with solvent use and disposal. researchgate.netresearchgate.net Mechanochemical methods, such as ball milling, and reactions conducted under microwave irradiation are often employed to facilitate solvent-free transformations. researchgate.net

Photocatalysis offers a mild and sustainable alternative to traditional heating. nih.govsigmaaldrich.com By using visible light as an energy source, these reactions can often be carried out at room temperature, reducing energy consumption. beilstein-journals.orgnih.govsigmaaldrich.com Organocatalytic photochemical systems further enhance the green credentials by avoiding the use of transition metals. nih.govsigmaaldrich.com

The use of water as a solvent is another highly desirable green strategy. documentsdelivered.com Efficient synthesis of biaryl sulfides has been achieved in aqueous media under base- and catalyst-free conditions for certain substrates. researchgate.net

Another approach involves using less hazardous starting materials. For example, the use of odorless and stable sulfur sources like thiourea (B124793) or xanthates instead of volatile and malodorous thiols significantly improves the safety and handling of the reaction. mdpi.comrsc.org

The following table summarizes some environmentally benign reaction conditions for thioether synthesis.

| Green Approach | Description |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry or microwave irradiation. researchgate.netresearchgate.net |

| Photocatalysis | Utilizes visible light as a mild energy source, often at room temperature. beilstein-journals.orgnih.govsigmaaldrich.com |

| Aqueous Media | Employs water as a safe and environmentally friendly solvent. researchgate.netdocumentsdelivered.com |

| Thiol-Free Reagents | Uses odorless and more stable sulfur surrogates like thiourea or xanthates. mdpi.comrsc.org |

Atom Economy and Waste Minimization in Thioether Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Waste minimization is a broader concept that encompasses reducing byproducts, energy consumption, and the use of auxiliary substances. wikipedia.org

Addition reactions are inherently more atom-economical than substitution reactions as they, in principle, incorporate all reactant atoms into the product. acs.orgnih.gov For instance, the thiol-ene "click" reaction, which involves the addition of a thiol across a double bond, is a highly atom-economical method for forming C-S bonds. nih.gov

In cross-coupling reactions , which are substitution processes, byproducts like salts are inevitably formed. acs.org However, the efficiency can be improved by using catalytic rather than stoichiometric amounts of reagents. nih.gov The development of highly active catalysts that can operate at low loadings significantly reduces waste. nih.gov

Recyclable catalysts and polymers are another important strategy for waste minimization. Porous poly(aryl thioether)s have been synthesized using a reversible Pd-catalyzed C–S/C–S metathesis reaction. acs.orgresearchgate.net These polymers are not only robust but can also be recycled back to their monomers, offering a sustainable lifecycle. acs.orgresearchgate.net Similarly, polymers containing thioester linkages can be degraded into oligomers and then repolymerized, demonstrating a circular approach to material use. rsc.orgrsc.org

The table below outlines strategies for improving atom economy and minimizing waste in thioether synthesis.

| Strategy | Description |

| Addition Reactions | Inherently atom-economical, such as thiol-ene reactions. acs.orgnih.gov |

| Catalytic Processes | Using low loadings of highly active catalysts reduces metal waste. nih.govnih.gov |

| Recyclable Catalysts/Polymers | Enables the reuse of materials, reducing overall waste. acs.orgresearchgate.netrsc.org |

| Thiol-Free Sulfur Sources | Can reduce the formation of disulfide byproducts. mdpi.com |

Use of Aqueous or Alternative Solvent Systems

The development of synthetic methodologies for C–S bond formation has increasingly focused on the principles of green chemistry, emphasizing the use of environmentally benign solvent systems. mdpi.com Traditionally, the synthesis of aryl thioethers, such as 1-methoxy-3-phenylsulfanyl-benzene, often relied on high-boiling, polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene, particularly in classic Ullmann condensations which required high temperatures. wikipedia.org However, modern advancements have led to the exploration of aqueous media and other alternative solvents to mitigate the environmental impact and improve reaction safety and efficiency.

Water, being non-toxic, non-flammable, and readily available, stands out as an ideal green solvent. mdpi.com Its unique physicochemical properties, including a high dielectric constant and the ability to form hydrogen bonds, can influence reaction pathways and selectivity. mdpi.com While the insolubility of many organic substrates in water presents a challenge, techniques such as the use of co-solvents, phase-transfer catalysts, or surfactant-free aqueous systems have been developed. For instance, reports have described Ullmann-type amination reactions, a related C-N bond formation process, being carried out efficiently in water, suggesting the feasibility of extending this to C-S coupling. nih.gov The synthesis of hydroxysulfones, which are structurally related to thioethers, has also been achieved in aqueous conditions through one-pot photo-biocatalytic cascade reactions, further demonstrating the potential of water as a viable medium for such transformations. mdpi.com

Alternative solvents to traditional hydrocarbons or chlorinated media are also gaining prominence. Dimethyl sulfoxide (B87167) (DMSO) has been employed as a solvent in the synthesis of dialkyl and alkyl aryl thioethers using xanthates as odorless thiol surrogates. mdpi.comresearchgate.net These reactions proceed under transition-metal-free and base-free conditions, offering a broad substrate scope. mdpi.com Copper-catalyzed systems have also been adapted for use in greener solvents. For example, the synthesis of biaryl ethers via Ullmann coupling has been successfully demonstrated in acetonitrile (B52724) at mild temperatures (50–60 °C) and in DMSO at around 100 °C. mdpi.com While many modern protocols still utilize organic solvents for extraction and purification, the primary reaction medium is shifting towards less hazardous options. nih.gov

Recent research has also explored visible-light-driven, transition-metal-free protocols for the synthesis of thioethers and related compounds. These methods can often be performed under extremely mild conditions and may utilize novel solvent systems or even proceed in the absence of a traditional solvent. acs.orgacs.org The development of these methodologies aligns with the broader goal of creating more sustainable chemical processes.

The following tables summarize research findings for the synthesis of aryl thioethers and related compounds in aqueous or alternative solvent systems.

Table 1: Copper-Catalyzed Synthesis of Thioethers in Various Solvents

| Entry | Aryl Substrate | Thiol/Sulfur Source | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 1-(2-nitrophenyl)ethanol | Diphenyldisulfane | CuSO₄ / 1,10-phenanthroline | K₂CO₃ | Toluene | 140 | 27 | nih.gov |

| 2 | 1-(2-nitrophenyl)ethanol | Diphenyldisulfane | CuSO₄ / 1,10-phenanthroline | K₂CO₃ | DMF | 140 | <5 | nih.gov |

| 3 | Benzyl alcohol | Diphenyldisulfane | CuSO₄ / 1,10-phenanthroline | K₂CO₃ | DCE | 140 | 95 | nih.gov |

| 4 | 4-Iodotoluene | Pyrazole | CuI / L13* | K₂CO₃ | DMF | 120 | 98 (N-arylation) | nih.gov |

| 5 | Aryl Halides | Phenols | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92 (O-arylation) | mdpi.com |

| 6 | Aryl Halides | Phenols | Cu/MOF | Cs₂CO₃ | Acetonitrile | 50-60 | High (O-arylation) | mdpi.com |

*L13 = N,N-dimethylglycine HCl

Table 2: Synthesis of Thioethers using Alternative Reagents and Conditions

| Entry | Substrate 1 | Substrate 2 | Reagent/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |

| 1 | Alkyl Halide | ROCS₂K | None | DMSO | 100 °C, 1 h | Alkyl Thioether | Good | mdpi.com |

| 2 | 3-Iodopyridine | EtOCS₂K | Additive | DMF | Screened | Aryl Alkyl Thioether | - | mdpi.com |

| 3 | Aryl Iodides/Bromides | Potassium Thiocarboxylates | None (Photocatalyst-free) | Acetonitrile | White Light, rt | S-Aryl Thioester | Good | acs.org |

| 4 | Aryl Chlorides | Alcohols | Tetramethylthiourea / Indole thiolate | - | 405 nm light | Aryl Alkyl Thioether | Diverse | acs.org |

Iii. Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of 1-Methoxy-3-phenylsulfanyl-benzene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework and electronic makeup of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-Methoxy-3-phenylsulfanyl-benzene, which exists as a colorless oil, ¹H and ¹³C NMR are the primary methods for structural confirmation. cardiff.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. In a synthesis reported by the Cardiff University, the ¹H NMR spectrum of 1-Methoxy-3-phenylsulfanyl-benzene was recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument. cardiff.ac.uk Another study reports similar findings for the compound, referred to as 3-methoxyphenyl (B12655295) phenyl sulfide (B99878), on a 300 MHz instrument. The chemical shifts (δ) confirm the presence of both the methoxy-substituted and the unsubstituted phenyl rings.

The aromatic protons appear in the region of δ 6.74-7.42 ppm. The protons on the methoxy-substituted ring typically show distinct signals influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfide linkage. The methoxy group itself gives rise to a characteristic singlet peak.

Interactive Data Table: ¹H NMR Spectral Data for 1-Methoxy-3-phenylsulfanyl-benzene

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Reference |

| 7.42 – 7.37 | m | - | 2H | Aromatic (Phenyl) | cardiff.ac.uk |

| 7.33 | t | 7.5 | 2H | Aromatic (Phenyl) | cardiff.ac.uk |

| 7.29 – 7.25 | m | - | 1H | Aromatic (Phenyl) | cardiff.ac.uk |

| 7.22 | t | 7.8 | 1H | Aromatic (m-methoxyphenyl) | cardiff.ac.uk |

| 6.93 | d | 7.8 | 1H | Aromatic (m-methoxyphenyl) | cardiff.ac.uk |

| 6.85-6.92 | m | - | 2H | Aromatic (m-methoxyphenyl) | |

| 3.74 | s | - | 3H | Methoxy (-OCH₃) |

Note: The table combines data from available sources. Full assignment requires 2D NMR studies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. While a full IR spectrum for 1-Methoxy-3-phenylsulfanyl-benzene is not publicly documented, the expected characteristic absorption bands can be inferred. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic absorption band. The asymmetric C-O-C stretch usually appears between 1275-1200 cm⁻¹, and the symmetric stretch occurs around 1075-1020 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 710-570 cm⁻¹ range.

One study notes that the infrared spectrum for the compound was recorded on a Shimadzu IR-Affinity-1S FTIR spectrometer, confirming that such data has been generated, though it is not publicly detailed. cardiff.ac.uk

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1-Methoxy-3-phenylsulfanyl-benzene, Raman spectroscopy would be effective in identifying the symmetric aromatic ring breathing modes and the C-S bond vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

For 1-Methoxy-3-phenylsulfanyl-benzene, the spectrum is expected to be dominated by π → π* transitions associated with the two aromatic rings. The presence of the sulfur atom with its lone pairs of electrons may also allow for n → π* transitions. The methoxy group (an auxochrome) and the phenylsulfanyl group can influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Studies on the Lewis basicity of various diaryl sulfides, including 3-methoxyphenyl phenyl sulfide, have utilized UV-visible spectra to study their complexation with iodine, indicating that the compound absorbs in the UV-Vis region. However, a detailed spectrum of the isolated compound is not presented in the available literature.

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state is determined using X-ray diffraction techniques. This analysis provides precise bond lengths, bond angles, and details about intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for the parent compound, 1-Methoxy-3-phenylsulfanyl-benzene, has not been reported. The compound is described as a colorless oil at room temperature, which can make crystallization challenging. cardiff.ac.uk

However, X-ray diffraction studies on related diaryl sulfides and methoxy-substituted aromatic compounds provide valuable structural insights. For instance, studies on various methoxy-substituted dihydropyridine (B1217469) compounds have detailed the planarity of the methoxy group relative to the benzene (B151609) ring and the influence of bulky substituents on molecular conformation. Similarly, crystal structures of other functionalized diaryl sulfides reveal how intermolecular interactions, such as C-H···π and π-π stacking, dictate the packing in the solid state. These studies serve as important reference points for predicting the likely structural features of 1-Methoxy-3-phenylsulfanyl-benzene should a crystalline form be obtained and analyzed.

The analysis of conformational preferences in the solid state, such as the dihedral angles between the two phenyl rings, is entirely dependent on the availability of single-crystal X-ray diffraction data. Without a crystal structure for 1-Methoxy-3-phenylsulfanyl-benzene, a definitive analysis of its solid-state conformation is not possible.

In related, non-symmetrical diaryl sulfides, the two aromatic rings are typically twisted relative to each other to minimize steric hindrance. The specific torsion angles (C-S-C-C) that define this twist are influenced by the nature and position of substituents on the rings. For many substituted diaryl sulfides, the molecule adopts a propeller-like conformation. An analysis of the crystal structure would reveal these angles, as well as the orientation of the methoxy group relative to its attached phenyl ring, providing a complete picture of the molecule's three-dimensional structure in the solid phase.

Application of Isotopic Labeling for Mechanistic and Structural Studies

Hypothetical Mechanistic Study: Elucidating the Pathway of a Nucleophilic Aromatic Substitution Reaction

Let us consider a hypothetical nucleophilic aromatic substitution (SNAᵣ) reaction where the phenylsulfanyl group of 1-Methoxy-3-phenylsulfanyl-benzene is displaced by a different nucleophile, for instance, an amine. The reaction mechanism could proceed through a Meisenheimer complex intermediate. To verify this pathway and understand the roles of the methoxy and phenylsulfanyl groups, a series of isotopic labeling experiments could be designed.

Deuterium Labeling to Probe the Aromatic Ring's Reactivity

In this hypothetical study, specific hydrogen atoms on the aromatic ring could be replaced with deuterium. The kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the light isotope to that with the heavy isotope (kH/kD), can indicate whether the C-H (or C-D) bond is broken in the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Amination of Deuterated 1-Methoxy-3-phenylsulfanyl-benzene Analogs

| Labeled Position | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| C2-D | 1.1 | C-H bond at this position is not broken in the rate-determining step. |

| C4-D | 1.0 | No significant KIE, indicating the C-H bond at this position is not involved in the rate-determining step. |

| C6-D | 1.2 | A small secondary KIE might suggest a change in hybridization at this carbon in the transition state. |

The absence of a significant primary KIE in this hypothetical data would support the formation of a Meisenheimer complex, where the C-H bonds are not broken during the rate-determining step of the nucleophilic attack.

Carbon-13 Labeling for Tracking the Phenylsulfanyl Group

To confirm that the phenylsulfanyl group is indeed the leaving group, a ¹³C label could be incorporated at the C3 position of the benzene ring. By analyzing the reaction products using ¹³C NMR spectroscopy and mass spectrometry, the location of the ¹³C label can be tracked.

Table 2: Hypothetical Spectroscopic Data for ¹³C-Labeled 1-Methoxy-3-phenylsulfanyl-benzene Reaction

| Analytical Technique | Unlabeled Reactant | ¹³C-Labeled Reactant | Product from ¹³C-Labeled Reactant |

| ¹³C NMR (δ, ppm) | ~135 (C-S) | ~135 (¹³C enriched) | Absence of enriched signal in the aromatic amine product. |

| Mass Spectrometry (m/z) | 216.08 | 217.08 | Product m/z consistent with displacement of the ¹³C-labeled phenylsulfanyl group. |

These hypothetical results would demonstrate that the C-S bond is cleaved during the reaction, and the ¹³C-labeled phenylsulfanyl moiety is displaced.

Oxygen-18 Labeling to Investigate the Role of the Methoxy Group

The methoxy group plays a crucial role in activating the ring towards nucleophilic attack. To investigate its fate during the reaction, the oxygen atom of the methoxy group could be labeled with ¹⁸O.

Table 3: Hypothetical Mass Spectrometry Analysis of ¹⁸O-Labeled 1-Methoxy-3-phenylsulfanyl-benzene Reaction

| Compound | Expected m/z (Unlabeled) | Expected m/z (¹⁸O-Labeled) | Observation |

| 1-Methoxy-3-phenylsulfanyl-benzene | 216.08 | 218.08 | Starting material shows the expected mass increase. |

| Aromatic Amine Product | Varies with amine | Varies with amine, but retains the +2 mass unit shift. | The product retains the ¹⁸O label, confirming the methoxy group remains intact. |

This hypothetical finding would confirm that the methoxy group is not cleaved or otherwise involved in bond-breaking events during this specific nucleophilic substitution reaction, acting solely as an activating group.

Structural Elucidation through Isotopic Labeling

Isotopic labeling is also instrumental in the definitive structural elucidation of complex molecules by aiding in the assignment of NMR signals. For 1-Methoxy-3-phenylsulfanyl-benzene, while the structure is relatively simple, selective deuteration can be used to unambiguously assign proton and carbon signals in its ¹H and ¹³C NMR spectra, especially in cases of signal overlap or ambiguity.

Table 4: Hypothetical NMR Signal Assignments for 1-Methoxy-3-phenylsulfanyl-benzene Aided by Selective Deuteration

| Labeled Position | ¹H NMR Observation | ¹³C NMR Observation | Conclusion |

| Methoxy-d₃ | Disappearance of the singlet at ~3.8 ppm. | No significant change in aromatic carbon signals. | Confirms the singlet at 3.8 ppm corresponds to the methoxy protons. |

| C2-D | Disappearance of a specific doublet in the aromatic region. | The corresponding carbon signal at ~110 ppm shows a characteristic triplet (due to C-D coupling) and reduced intensity in a proton-coupled spectrum. | Unambiguous assignment of the C2-H proton and the C2 carbon. |

| C4-D | Disappearance of a specific triplet in the aromatic region. | The corresponding carbon signal at ~123 ppm shows a characteristic triplet and reduced intensity. | Unambiguous assignment of the C4-H proton and the C4 carbon. |

Through these hypothetical examples, it is evident that isotopic labeling is an indispensable tool for gaining deep mechanistic and structural insights into the chemistry of 1-Methoxy-3-phenylsulfanyl-benzene. The data generated from such studies, although not found in the current literature for this specific compound, would be crucial for a comprehensive understanding of its reactivity and spectroscopic properties.

Iv. Theoretical and Computational Investigations of 1 Methoxy 3 Phenylsulfanyl Benzene

Quantum Chemical Methodologies

Quantum chemical methodologies are central to the theoretical investigation of molecular systems. For a molecule such as 1-methoxy-3-phenylsulfanyl-benzene, these approaches offer a detailed picture of its electronic behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining ground-state properties. clinicsearchonline.orgresearchgate.net In a DFT calculation for 1-methoxy-3-phenylsulfanyl-benzene, the primary goal of geometry optimization is to find the lowest energy arrangement of its atoms in three-dimensional space. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is located.

The B3LYP functional is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for organic molecules. clinicsearchonline.orgsci-hub.se The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. For instance, the dihedral angle between the two phenyl rings is a key parameter determining the extent of electronic communication between them.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-S Bond Length | The distance between the sulfur atom and the adjacent carbon on the phenyl ring. | ~1.77 Å |

| C-O Bond Length | The distance between the oxygen atom of the methoxy (B1213986) group and the adjacent carbon on the phenyl ring. | ~1.36 Å |

| C-S-C Bond Angle | The angle formed by the two phenyl rings and the central sulfur atom. | ~103° |

| Phenyl-S-C-Phenyl Dihedral Angle | The twist angle between the two aromatic rings. | Variable, influences conjugation |

To investigate the behavior of 1-methoxy-3-phenylsulfanyl-benzene upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org This extension of DFT is used to calculate the properties of molecules in their electronically excited states. researchgate.netnih.gov The primary outputs of a TD-DFT calculation are the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum, and the oscillator strengths, which relate to the intensity of these absorptions.

These calculations can reveal the nature of electronic transitions, such as whether they are localized on one of the phenyl rings or involve a charge-transfer (CT) character between the methoxy-substituted ring and the phenylsulfanyl moiety. rsc.org For molecules with donor and acceptor groups, TD-DFT is crucial for understanding intramolecular charge transfer (ICT) phenomena. researchgate.net

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~300 nm | 0.15 | HOMO → LUMO |

| S₀ → S₂ | ~275 nm | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | ~250 nm | 0.45 | HOMO → LUMO+1 |

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. mit.edu For a molecule containing second-row elements like sulfur, it is essential to use a basis set that includes polarization and diffuse functions.

Pople-style basis sets : Sets like 6-311++G(d,p) are commonly used. The "+ +" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which allow for more flexibility in describing the shape of electron clouds and are crucial for accurate geometry and energy calculations. clinicsearchonline.orgsci-hub.se

Correlation-consistent basis sets : Sets like Ahlrichs' def2-TZVP or Dunning's cc-pVTZ are also employed for higher accuracy, although they are more computationally demanding. ethz.ch

Validation involves comparing calculated results with experimental data where available or assessing the convergence of results with respect to the basis set size. clinicsearchonline.org

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Split-valence with polarization on heavy atoms. | Routine geometry optimizations, good balance of speed and accuracy. |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | Accurate energies, geometries, and properties of organic molecules. clinicsearchonline.orgsci-hub.se |

| def2-TZVP | Triple-zeta valence with polarization. | High-accuracy calculations, often used for transition metal and heavier element systems. ethz.ch |

Electronic Structure and Reactivity Descriptors

From the results of DFT calculations, several descriptors can be derived to predict the chemical reactivity and stability of 1-methoxy-3-phenylsulfanyl-benzene.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : This orbital acts as the electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. For 1-methoxy-3-phenylsulfanyl-benzene, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the methoxy-substituted phenyl ring.

LUMO : This orbital acts as the electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se

Analysis of the FMOs helps to predict the most likely sites for electrophilic and nucleophilic substitution reactions. sci-hub.seresearchgate.net

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | ~ -6.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. researchgate.net |

| E(LUMO) | - | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. sci-hub.se |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. sci-hub.se It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. The MEP is invaluable for identifying the sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions : These indicate areas of negative electrostatic potential, which are rich in electrons. For 1-methoxy-3-phenylsulfanyl-benzene, these regions are expected to be concentrated around the electronegative oxygen and sulfur atoms, as well as the π-systems of the aromatic rings. These sites are attractive to electrophiles. researchgate.net

Blue Regions : These indicate areas of positive electrostatic potential, which are electron-deficient. These are typically found around hydrogen atoms. These sites are attractive to nucleophiles.

Green Regions : These represent areas of neutral or near-zero potential.

The MEP map provides a comprehensive and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. sci-hub.seresearchgate.net

| Color | Potential | Interpretation | Predicted Location on 1-Methoxy-3-phenylsulfanyl-benzene |

|---|---|---|---|

| Red | Most Negative | Electron-rich; site for electrophilic attack. | Around Oxygen and Sulfur atoms. |

| Orange | Slightly Negative | Moderately electron-rich. | π-cloud of the methoxy-substituted ring. |

| Green | Neutral | Van der Waals surface. | Carbon backbone. |

| Blue | Most Positive | Electron-poor; site for nucleophilic attack. | Around hydrogen atoms. |

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis for Bonding and Intramolecular Interactions

Information regarding the NBO and NLMO analyses of 1-Methoxy-3-phenylsulfanyl-benzene is not available in published literature. Such an analysis would typically reveal key insights into the molecule's electronic structure, including hyperconjugative interactions, charge transfer between orbitals, and the nature of its chemical bonds. However, without specific computational studies, no data can be presented.

Charge Distribution and Population Analysis

Specific data on the charge distribution and population analysis for 1-Methoxy-3-phenylsulfanyl-benzene are not documented in scientific research. This type of analysis is crucial for understanding the electrostatic potential of the molecule, identifying electrophilic and nucleophilic sites, and predicting its reactivity. The absence of relevant studies means that no charge distribution values or population analysis data can be provided.

Conformational Landscape and Energetics

There are no available studies on the exploration of the Potential Energy Surface (PES) of 1-Methoxy-3-phenylsulfanyl-benzene. A PES exploration would identify the molecule's stable conformers, transition states between them, and the energy barriers for rotation around its flexible bonds, such as the C-O and C-S bonds. Without these calculations, a discussion of its conformational energetics is not possible.

Due to the lack of PES exploration data, there is no information on the conformational isomerism of 1-Methoxy-3-phenylsulfanyl-benzene. Determining the different stable spatial arrangements of the molecule and their relative abundances at a given temperature requires computational data that is currently not present in the scientific literature.

Advanced Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Characterization

No QTAIM studies have been published for 1-Methoxy-3-phenylsulfanyl-benzene. This advanced analysis would provide a rigorous definition of the atoms within the molecule and characterize the nature of the chemical bonds (e.g., covalent, ionic, or mixed) based on the topology of the electron density. Without such research, a characterization of its bonding based on QTAIM is not feasible.

V. Chemical Reactivity and Transformation Studies of 1 Methoxy 3 Phenylsulfanyl Benzene

Reactions Involving the Phenylsulfanyl Moiety

The sulfide (B99878) linkage is a key site for chemical transformations, particularly oxidation and bond cleavage.

The sulfur atom in the phenylsulfanyl group of 1-methoxy-3-phenylsulfanyl-benzene can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a fundamental reaction for sulfides. researchgate.net The selective conversion of sulfides to sulfoxides without over-oxidation to the sulfone requires careful control of reaction conditions, such as temperature, time, and the amount of oxidant used. researchgate.net

A variety of oxidizing agents can accomplish this transformation. Common reagents include hydrogen peroxide (H₂O₂), peracids (like meta-chloroperbenzoic acid, m-CPBA), and halogen-based oxidants. researchgate.netorganic-chemistry.org For instance, the use of 30% hydrogen peroxide, sometimes in the presence of a catalyst, is an effective method for oxidizing aromatic and aliphatic sulfides to their corresponding sulfoxides and sulfones. organic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the choice of catalyst and reaction conditions. For example, tantalum carbide as a catalyst with H₂O₂ tends to produce sulfoxides, while niobium carbide favors the formation of sulfones. organic-chemistry.org Another approach involves using urea-hydrogen peroxide, an inexpensive and stable reagent, which can efficiently oxidize sulfides. organic-chemistry.org

Table 1: Common Reagents for Sulfide Oxidation

| Oxidizing System | Product(s) | Notes |

|---|---|---|

| m-CPBA | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equivalent for sulfoxide, >2 for sulfone. |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide and/or Sulfone | Often requires a catalyst; selectivity can be controlled. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfoxide and/or Sulfone | A stable, solid-state oxidant. organic-chemistry.org |

This table provides a summary of common laboratory reagents for the oxidation of sulfides.

The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule. The transition from a sulfide to a sulfoxide and then to a sulfone increases the electron-withdrawing nature of the substituent, which in turn affects the reactivity of the attached aromatic ring.

The carbon-sulfur (C-S) bond in aryl sulfides like 1-methoxy-3-phenylsulfanyl-benzene can be cleaved under specific reductive conditions. A common laboratory method for such cleavage is the use of Raney nickel, a finely divided nickel-aluminum alloy. This reagent is effective in desulfurization reactions, replacing the C-S bond with a carbon-hydrogen bond. For example, a methylthio group can be efficiently removed from an oxazole (B20620) ring using Raney nickel. organic-chemistry.org This suggests that treating 1-methoxy-3-phenylsulfanyl-benzene with Raney nickel would likely yield anisole (B1667542) and benzene (B151609).

Reactions Involving the Methoxybenzene Moiety

The substituted benzene ring is susceptible to electrophilic attack, with the existing substituents dictating the reaction's speed and the position of the new substituent.

Electrophilic aromatic substitution is a characteristic reaction for benzene and its derivatives. uomustansiriyah.edu.iq The primary question for a disubstituted benzene like 1-methoxy-3-phenylsulfanyl-benzene is the position at which a new electrophile will add. The outcome is determined by the directing effects of the existing methoxy (B1213986) (-OCH₃) and phenylsulfanyl (-SPh) groups.

The methoxy group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself. lumenlearning.comlibretexts.orgmsu.edu This is due to the resonance effect, where the oxygen's lone pair of electrons is donated to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex). libretexts.org The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho, C2 and C6) and opposite (para, C4) to itself.

The phenylsulfanyl group's effect is more subtle. Like the methoxy group, the sulfur atom has lone pairs that can be donated to the ring via resonance, which would suggest ortho, para-directing activation. However, sulfur is less electronegative than oxygen, but its ability to donate its lone pair is influenced by the larger size of its 3p orbitals, which have poorer overlap with the 2p orbitals of the benzene ring's carbon atoms. Concurrently, the sulfur atom exerts an electron-withdrawing inductive effect. The net result is that the phenylsulfanyl group is generally considered to be a weakly activating or deactivating group, but it is also an ortho, para-director.

In 1-methoxy-3-phenylsulfanyl-benzene, the substituents are in a meta relationship.

The methoxy group at C1 strongly activates and directs incoming electrophiles to positions C2, C4, and C6.

The phenylsulfanyl group at C3 weakly directs incoming electrophiles to positions C2, C4, and C6 (relative to its own position).

Both groups, therefore, direct substitution to the same positions: C2, C4, and C6. The C2 position is ortho to the methoxy group and ortho to the phenylsulfanyl group. The C4 position is para to the methoxy group and ortho to the phenylsulfanyl group. The C6 position is ortho to the methoxy group and meta to the phenylsulfanyl group. Given the powerful activating nature of the methoxy group, substitution is overwhelmingly favored at the positions it activates (C2, C4, C6), with the final product distribution likely influenced by steric hindrance. Attack at C2 and C4 would be electronically favored by both groups.

This table summarizes the directing effects of the substituents on the benzene ring of 1-methoxy-3-phenylsulfanyl-benzene.

Cycloaddition Reactions and Diels-Alder Chemistry of Related Derivatives

Benzene rings are generally poor dienes in Diels-Alder reactions due to their high aromatic stability. mdpi.com Thermal Diels-Alder reactions involving benzene itself are rare and often require harsh conditions or specific, highly reactive dienophiles. reddit.com Consequently, 1-methoxy-3-phenylsulfanyl-benzene is not expected to readily participate in Diels-Alder reactions as the diene component under normal conditions.

However, the chemistry of related derivatives demonstrates the potential for cycloaddition reactions. For these reactions to occur, the aromaticity of the benzene ring typically needs to be disrupted, or the diene/dienophile moieties must be part of a side chain.

Insufficient Information to Generate Article on the Derivatization of 1-Methoxy-3-phenylsulfanyl-benzene

Following a comprehensive search for scientific literature detailing the chemical reactivity and transformation of 1-methoxy-3-phenylsulfanyl-benzene, it has been determined that there is insufficient publicly available research to construct the requested article section on its derivatization and analog synthesis.

The search for derivatization reactions and the synthesis of analogs directly from the 1-methoxy-3-phenylsulfanyl-benzene core structure did not yield specific examples or detailed research findings. While information on related compounds and synthetic methods for similar structures exists, the explicit use of 1-methoxy-3-phenylsulfanyl-benzene as a starting material for creating a library of derivatives is not documented in the provided search results. The available data primarily focuses on the synthesis of molecules with similar structural motifs, but not through the direct chemical modification of 1-methoxy-3-phenylsulfanyl-benzene.

Therefore, the creation of a scientifically accurate and detailed section on the derivatization and analog synthesis from the 1-methoxy-3-phenylsulfanyl-benzene core, including data tables of research findings, is not possible at this time due to the lack of primary research literature on this specific topic.

Vi. Applications in Catalysis and Advanced Materials Science

Potential in Advanced Materials Engineering

The phenylsulfanyl and methoxybenzene moieties within 1-methoxy-3-phenylsulfanyl-benzene make it a relevant model for building blocks in advanced polymers. The thioether bond, in particular, can be leveraged to create materials with dynamic, responsive, and self-healing properties.

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent reactions to create materials that can adapt their structure in response to external stimuli, enabling properties like self-healing, recyclability, and reprocessability. nih.govtaylorandfrancis.com The reversibility allows for "error-checking" during polymer formation, leading to thermodynamically stable and often highly ordered materials. taylorandfrancis.com

Several sulfur-based reactions have been successfully employed in DCC. A key example directly relevant to aryl thioethers is the palladium-catalyzed C–S/C–S metathesis. This fully reversible reaction has been used to synthesize porous poly(aryl thioether)s from simple building blocks. acs.org The reversibility of the bond formation is crucial for producing high-quality polymers and, importantly, allows for the material to be recycled back to its original monomers. acs.org This demonstrates a clear pathway for incorporating structures like 1-methoxy-3-phenylsulfanyl-benzene into recyclable, high-performance porous materials.

Other dynamic systems based on sulfur chemistry include:

Thiol-Anhydride Exchange: The reaction between thiols and anhydrides forms a thioester/acid, which has been shown to be highly reversible. This has been used to create covalent adaptable networks (CANs) that exhibit stress relaxation and can be reprocessed and recycled. scilit.comrsc.org

Thiol-Michael Addition: The addition of a thiol to a Michael acceptor is another reversible reaction utilized in DCC. Networks crosslinked with dynamic thiol-Michael linkers can be kinetically trapped and later triggered by heat to change their architecture, for instance, transforming an interpenetrating network (IPN) into a single network (SN). rsc.org

Thiol reactions with other functional groups: Reversible reactions of thiols with hexahydrotriazines (to form thioaminals) and 1,3-benzoxazines have also been developed into dynamic polymerization-depolymerization systems. nih.govacs.org

These examples highlight the versatility of sulfur-based dynamic covalent bonds in creating sophisticated materials. The 1-methoxy-3-phenylsulfanyl-benzene structure is an archetypal unit for poly(aryl thioether)s, which can be rendered dynamic and recyclable through C-S metathesis.

The same dynamic covalent bonds that are useful in DCC are often the basis for self-healing properties. When a material is damaged, the reversible bonds can break and reform across the interface of the crack, restoring the material's integrity. Poly(thioether anhydride) networks, for example, exhibit self-healing and facile recycling due to the dynamic exchange of anhydride (B1165640) moieties at elevated temperatures. rsc.org In one study, a visible notch in the material was observed to completely recover within 4 hours at 90 °C. rsc.org

Similarly, networks based on the thiol-Michael reaction show self-healing capabilities. Upon heating, the dynamic crosslinks can rearrange, allowing the polymer network to mend damage and even improve its mechanical properties by reducing network defects. rsc.org

Beyond dynamic bonds, the thioether linkage itself can be used to create responsive materials. The sulfur atom is susceptible to oxidation, changing from a relatively hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone. This change in polarity can be harnessed to trigger a material response. For instance, polymers containing thioether groups have been designed to be responsive to reactive oxygen species (ROS). The oxidation-induced hydrophobic-to-hydrophilic transition can cause nanoparticles made from these polymers to disassemble, enabling the controlled release of an encapsulated cargo like a drug.

Polyphenylene sulfide (B99878) (PPS), a high-performance thermoplastic composed of repeating phenylsulfanyl units, is known for its exceptional thermal and chemical stability. wikipedia.orgmdpi.com While standard PPS is not inherently dynamic, the incorporation of monomers analogous to 1-methoxy-3-phenylsulfanyl-benzene, potentially with additional functional groups, could be used to introduce dynamic crosslinks or responsive sites, thereby creating a new class of robust, self-healing, or stimuli-responsive high-performance materials.

The structural elements of 1-methoxy-3-phenylsulfanyl-benzene are found in various materials being explored for energy storage and conversion technologies.

Lithium-Sulfur Batteries: A major area of research is in next-generation batteries, particularly lithium-sulfur (Li-S) systems. Li-S batteries are highly attractive due to their high theoretical specific energy, which is significantly greater than that of conventional lithium-ion batteries, and the low cost and abundance of sulfur. youtube.comyoutube.com The electrochemistry of Li-S batteries relies on the reversible conversion of sulfur to lithium polysulfides and finally to lithium sulfide.

Organosulfur compounds and sulfur-containing polymers are being intensely investigated as cathode materials to overcome challenges associated with elemental sulfur cathodes, such as the dissolution of polysulfides into the electrolyte (the "polysulfide shuttle"), which leads to capacity fading. youtube.comresearchgate.net Polymers containing thioether and disulfide linkages can act as the cathode active material. For instance, a novel "thiol-sulfur click chemistry" has been developed to synthesize a polydivinylthioether hexasulfide polymer for use in lithium-organosulfide batteries, which demonstrated a high initial capacity and excellent cycling stability. nih.gov Thioorthoester polymers with high sulfur content have also shown potential as cathode materials. researchgate.net The phenylsulfanyl moiety is a core component of many such organosulfur cathode candidates.

Organic Solar Cells: In the field of organic photovoltaics (OPVs), materials design focuses on tuning the electronic energy levels (HOMO and LUMO) of donor and acceptor materials to optimize light absorption and charge separation. Diaryl thioethers and related structures are common motifs in these materials.

Small molecules with alkylthio-thienyl-conjugated side chains have been synthesized and used as donor materials, achieving high power conversion efficiencies (PCEs) in bulk heterojunction solar cells without requiring extra treatments. researchgate.net

Diarylmethanofullerene derivatives, some featuring methoxy-phenyl groups , have been successfully used as electron-acceptor materials. The electron-donating methoxy (B1213986) groups can help raise the LUMO energy level, leading to higher open-circuit voltages (Voc). nih.gov

Photochromic diarylethene molecules, which often contain thiophene (B33073) (a sulfur heterocycle), have been used as sensitizers in ternary blend solar cells, creating photovoltaic devices that can change color and efficiency in response to light. rsc.org

The combination of an electron-donating methoxy group and a sulfur-containing aromatic system in 1-methoxy-3-phenylsulfanyl-benzene represents a structural template that is highly relevant for designing new, efficient donor or acceptor materials for organic solar cells.

| Application Area | Relevant Chemistry/Material | Role of Thioether/Aromatic Moiety | Key Performance Metric | Reference(s) |

| Lithium-Sulfur Batteries | Polydivinylthioether hexasulfide | Polymer backbone for organosulfur cathode, enabling reversible S-S bond chemistry. | Initial capacity of 790.5 mAh g⁻¹; 0.063% capacity decay rate per cycle over 1000 cycles. | nih.gov |

| Lithium-Ion Batteries | Thioorthoester polymers | High sulfur content cathode material. | Potential as cathodes in rechargeable batteries. | researchgate.net |

| Organic Solar Cells | BDTT-S-TR (molecule with alkylthio-thienyl side chains) | Donor material in bulk heterojunction device. | Power Conversion Efficiency (PCE) of 9.20% without extra treatments. | researchgate.net |

| Organic Solar Cells | Diarylmethanofullerene derivatives | Acceptor material; methoxy-phenyl group raises LUMO level. | High open-circuit voltage (Voc). | nih.gov |

Vii. Future Research Directions and Outlook

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of diaryl thioethers, including 1-Methoxy-3-phenylsulfanyl-benzene, traditionally relies on methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic strategies.

Green Chemistry Approaches: A primary goal is the adoption of green chemistry principles in the synthesis of 1-Methoxy-3-phenylsulfanyl-benzene. This includes the use of odorless and safer sulfur sources to replace malodorous thiols, which are common starting materials. thieme-connect.comresearchgate.netnih.govresearchgate.net The development of one-pot syntheses and reactions in greener solvents like water or bio-derived solvents will also be a key area of focus. mdpi.comnih.govnih.gov

Photocatalysis and Biocatalysis: Visible-light photocatalysis and biocatalysis are emerging as powerful tools for organic synthesis, offering mild reaction conditions and high selectivity. nih.govacs.orgrsc.orgacs.org Future studies could explore the use of photoredox catalysts or engineered enzymes to facilitate the C-S cross-coupling reaction for the synthesis of 1-Methoxy-3-phenylsulfanyl-benzene, potentially leading to higher efficiency and reduced environmental impact. acs.orgbiopharmatrend.commdpi.com The combination of photocatalysis and biocatalysis in a one-pot cascade reaction is a particularly promising avenue. acs.orgmdpi.com

Electrochemical Methods: Electrosynthesis represents another green alternative for C-S bond formation, utilizing electrons as a "traceless" reagent and avoiding the need for chemical oxidants. biopharmatrend.comacs.org The application of electrochemical methods to the synthesis of 1-Methoxy-3-phenylsulfanyl-benzene could offer a highly efficient and sustainable route.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The adaptation of existing or newly developed synthetic methods for 1-Methoxy-3-phenylsulfanyl-benzene to flow chemistry systems could enable more efficient and safer large-scale production. nih.gov

| Sustainable Synthesis Approach | Potential Advantages for 1-Methoxy-3-phenylsulfanyl-benzene | Relevant Research Areas |

| Green Chemistry | Use of non-toxic reagents, reduced waste, energy efficiency. | Odorless sulfur sources, aqueous reaction media, one-pot synthesis. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Development of novel photoredox catalysts, application to C-S bond formation. |

| Biocatalysis | High selectivity, use of renewable enzymes, mild reaction conditions. | Enzyme engineering for specific diaryl thioether synthesis. |

| Electrochemistry | Avoidance of chemical oxidants, high efficiency, precise control. | Development of electrochemical C-S cross-coupling protocols. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Adaptation of batch synthesis to continuous flow systems. |

In-depth Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis of 1-Methoxy-3-phenylsulfanyl-benzene is crucial for optimizing existing methods and designing new, more efficient ones. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms at the molecular level. researchgate.netresearchgate.netnih.govacs.org

DFT Studies on Reaction Pathways: Future computational studies could focus on mapping the potential energy surfaces of various synthetic routes to 1-Methoxy-3-phenylsulfanyl-benzene, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netcornell.edu This would allow for the identification of key intermediates, transition states, and rate-determining steps, providing valuable insights into the reaction kinetics and thermodynamics.

Role of Catalysts and Ligands: Computational modeling can be employed to understand the precise role of catalysts and ligands in C-S bond formation. acs.orgresearchgate.net For instance, DFT calculations can help in designing more effective ligands for copper- or palladium-catalyzed syntheses of 1-Methoxy-3-phenylsulfanyl-benzene by predicting their binding affinities and electronic effects.

Solvent Effects: The influence of the solvent on reaction mechanisms can also be investigated using computational methods. researchgate.net This would aid in the rational selection of green solvents that not only enhance sustainability but also improve reaction efficiency.

| Computational Technique | Application to 1-Methoxy-3-phenylsulfanyl-benzene | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis. | Identification of intermediates, transition states, and reaction barriers. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate and solvent interactions. | Understanding of dynamic processes and the role of the reaction environment. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic catalysis for biocatalytic synthesis. | Detailed understanding of enzyme-substrate interactions and catalytic cycles. |

Exploration of New Catalytic Applications and Material Formulations

The unique electronic and structural properties of diaryl thioethers suggest that 1-Methoxy-3-phenylsulfanyl-benzene could find applications in catalysis and materials science.

Catalysis: Diaryl thioethers can act as ligands for transition metal catalysts. Future research could explore the potential of 1-Methoxy-3-phenylsulfanyl-benzene and its derivatives as ligands in various catalytic transformations. The sulfur atom and the methoxy (B1213986) group can coordinate to metal centers, potentially influencing the catalytic activity and selectivity.

Materials Science: Diaryl thioether moieties are present in various functional materials, including polymers and organic electronic materials. mdpi.comcornell.edu The incorporation of 1-Methoxy-3-phenylsulfanyl-benzene into polymer backbones could lead to materials with tailored thermal, mechanical, or optical properties. Its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in battery materials like sulfurized polyacrylonitrile (B21495) (SPAN) cathodes could be investigated. mdpi.com

| Potential Application Area | Prospective Role of 1-Methoxy-3-phenylsulfanyl-benzene |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. |

| Polymer Chemistry | As a monomer for the synthesis of functional polymers. |

| Organic Electronics | As a building block for organic semiconductors or host materials. |

| Energy Storage | As a component in novel electrode materials for batteries. |

Systematic Structure-Reactivity and Structure-Function Relationship Studies

To fully unlock the potential of 1-Methoxy-3-phenylsulfanyl-benzene and its derivatives, a systematic investigation of their structure-reactivity and structure-function relationships is essential.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: QSAR and QSPR models can be developed to correlate the structural features of 1-Methoxy-3-phenylsulfanyl-benzene derivatives with their biological activity or physical properties. acs.orgresearchgate.netnih.govgoogle.comresearchgate.net Such studies would involve synthesizing a library of derivatives with systematic variations in their substituents and experimentally measuring their properties. The resulting data can then be used to build predictive models that can guide the design of new compounds with desired characteristics. For instance, understanding how the position and nature of substituents on the phenyl rings affect the electronic properties, and consequently the reactivity or biological activity, would be of great interest. mdpi.com

Correlation of Electronic Properties with Reactivity: The electronic properties of 1-Methoxy-3-phenylsulfanyl-benzene, such as its HOMO-LUMO gap and charge distribution, can be calculated using computational methods and correlated with its experimentally observed reactivity. This would provide a fundamental understanding of how the methoxy and phenylsulfanyl substituents influence the molecule's behavior in chemical reactions.

| Study Type | Methodology | Objective |

| QSAR | Synthesis of derivatives, biological testing, statistical modeling. | To predict the biological activity of new derivatives. |

| QSPR | Synthesis of derivatives, measurement of physical properties, statistical modeling. | To predict the physical and material properties of new derivatives. |

| Computational Chemistry | DFT calculations of electronic properties. | To correlate electronic structure with chemical reactivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |